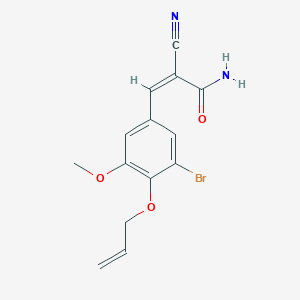

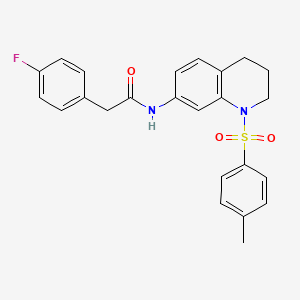

![molecular formula C17H27ClN2OS B3013690 N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride CAS No. 2418730-49-9](/img/structure/B3013690.png)

N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride" is a derivative of tetrahydrobenzo[b]thiophene, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. The structure of the compound suggests that it may have applications in the field of pharmacology, particularly as an antimicrobial agent or in modulating allosteric receptors .

Synthesis Analysis

The synthesis of related tetrahydrobenzo[b]thiophene derivatives has been reported, where different organic reagents are reacted with 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide to yield novel compounds with potential pharmacological activities . Another related synthesis involves the reaction of 2-(1,1-dicyanomethylene)-3-N-phenyl-1,3-thiazolidin-4-one with ammonia to produce 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which can further react with various reagents to yield pyrimidinone derivatives . These methods highlight the versatility of thiophene derivatives in heterocyclic synthesis.

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]thiophene derivatives is crucial for their biological activity. Substitution at specific positions on the thiophene ring, such as the 4-position, can increase activity, while the 2-amino and 3-keto groups are essential for allosteric activity at the adenosine A1 receptor . The presence of a cyclohexyl group in the N-[1-(Aminomethyl)cyclohexyl] moiety suggests a potential for increased steric bulk, which may influence the binding interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydrobenzo[b]thiophene derivatives is demonstrated by their ability to undergo various reactions. For instance, the reaction of 6-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-4-methylcyclohexa-2,4-dien-1-one with benzene-1,2-diamine leads to the formation of N-(2-aminophenyl)-2-hydroxy-5-methylbenzimidoyl cyanide, which can cyclize under acidic conditions to yield different heterocyclic compounds . This reactivity is indicative of the potential transformations that the compound may undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride" are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, stability, and reactivity of these compounds are influenced by their functional groups and substitution patterns. For example, the presence of a hydrochloride salt form suggests increased water solubility, which is beneficial for biological evaluation . The molecular structure also implies a certain degree of lipophilicity, which is important for crossing biological membranes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Analysis of Biologically Active Compounds

Research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are related to the compound , highlights their potential in medical chemistry and pharmaceutical science. These derivatives demonstrate prospects in cytostatic, antitubercular, and anti-inflammatory activities. The synthesis methods and high-performance liquid chromatography (HPLC) analysis of these compounds have been optimized, indicating their significance in drug development and molecular design (Chiriapkin, Kodonidi, & Larsky, 2021).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities. These compounds' molecular structures, featuring an intramolecular N-H⋯N hydrogen bond that locks the molecular conformation, contribute to their biological activity. This property potentially positions them as candidates in the search for new antimicrobial agents (Vasu et al., 2005).

Antitumor Activity

The synthesis and investigation of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides have revealed their antitumor activity. This study shows the potential of these compounds in inhibiting the in vitro growth of human tumor cells, marking them as promising agents in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).

Heterocyclic Synthesis and Antibacterial Applications

Compounds synthesized from reactions involving 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which is structurally related to the specified compound, have been explored for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Antipsychotic Agent Development

Research on heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, closely related to the queried compound, has been focused on their potential as antipsychotic agents. These studies involve evaluating the binding to dopamine and serotonin receptors, highlighting the importance of such compounds in neuropsychiatric drug development (Norman, Navas, Thompson, & Rigdon, 1996).

Novel Transformations in Chemical Synthesis

Explorations into novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been conducted, focusing on the synthesis of new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine. This research is significant for advancing the field of organic synthesis and the development of new chemical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Safety And Hazards

The compound has been associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

N-[1-(aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS.ClH/c1-12-5-6-14-13(9-12)10-15(21-14)16(20)19-17(11-18)7-3-2-4-8-17;/h10,12H,2-9,11,18H2,1H3,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXRSEJAOYGCLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)NC3(CCCCC3)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(Aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

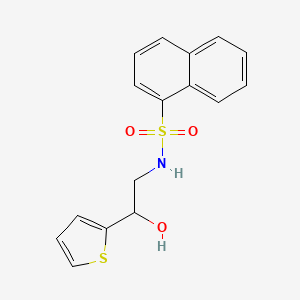

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

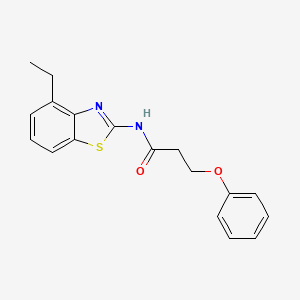

![N-(2,3-dimethoxybenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3013610.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

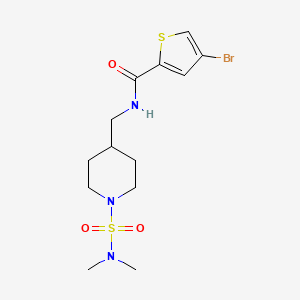

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3013625.png)

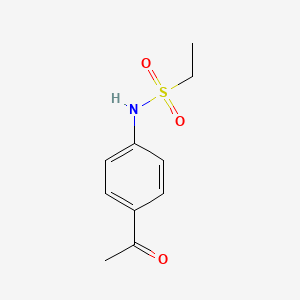

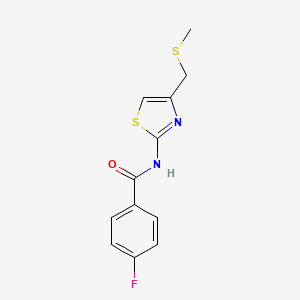

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)